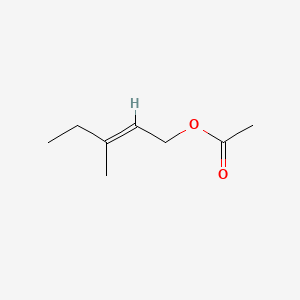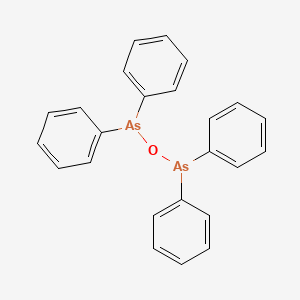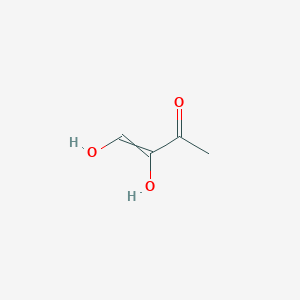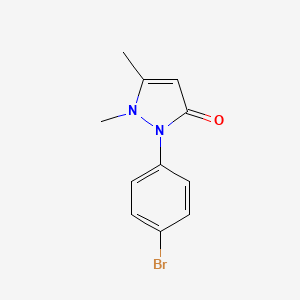
Bromopyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromopyrine is a brominated derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and potential applications across various scientific domains. This compound stands out for its significance in synthetic chemistry, materials science, and environmental studies. The strategic functionalization of pyrene at specific positions allows for diverse functionalization strategies, making this compound a valuable compound in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromopyrine can be synthesized through the bromination of pyrene. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction conditions are crucial for achieving the desired substitution pattern. For instance, the bromination of pyrene can be carried out in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction is monitored to ensure the selective bromination at specific positions on the pyrene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and ensure efficient use of reagents .
Análisis De Reacciones Químicas
Types of Reactions
Bromopyrine undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom in this compound can be reduced to form pyrene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted pyrene derivatives depending on the nucleophile used.
Oxidation: Products include pyrenequinones and other oxidized derivatives.
Reduction: Products include pyrene and other reduced derivatives.
Aplicaciones Científicas De Investigación
Bromopyrine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of bromopyrine involves its interaction with specific molecular targets. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. The bromine atom in this compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bromopyridine: Another brominated aromatic compound with similar chemical properties but different applications.
Bromobenzene: A simpler brominated aromatic compound used in organic synthesis.
Bromonaphthalene: A brominated derivative of naphthalene with applications in materials science.
Uniqueness of Bromopyrine
This compound is unique due to its specific substitution pattern on the pyrene ring, which allows for diverse functionalization strategies. Its distinct electronic structure and photophysical properties make it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
603-65-6 |
|---|---|
Fórmula molecular |
C11H11BrN2O |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11BrN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
Clave InChI |
RYPXUXARNBYXCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


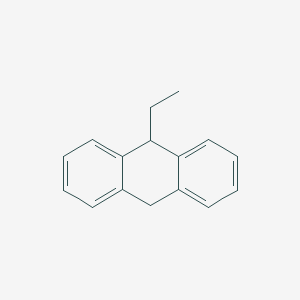
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
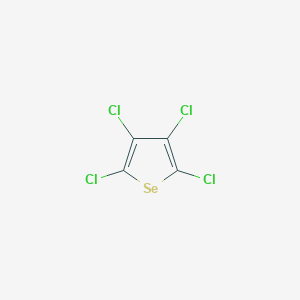

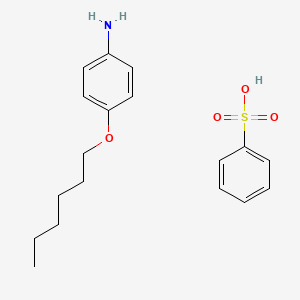
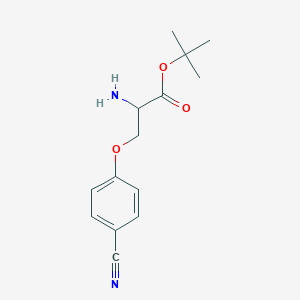
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)


